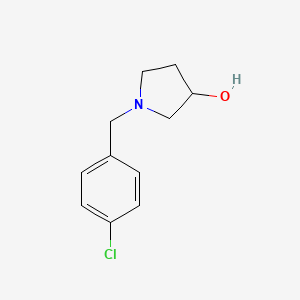

1-(4-Chlorobenzyl)pyrrolidin-3-ol

Übersicht

Beschreibung

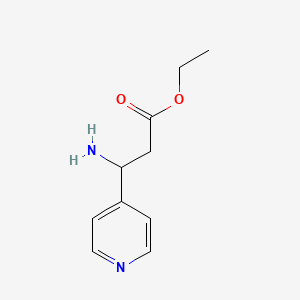

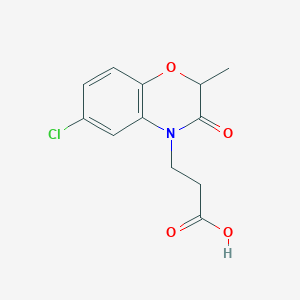

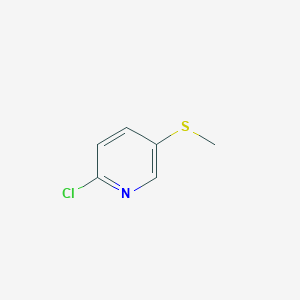

“1-(4-Chlorobenzyl)pyrrolidin-3-ol” is a chemical compound with the molecular formula C11H14ClNO . It has a molecular weight of 211.69 . The IUPAC name for this compound is 1-(4-chlorobenzyl)-3-pyrrolidinol .

Molecular Structure Analysis

The InChI code for “1-(4-Chlorobenzyl)pyrrolidin-3-ol” is 1S/C11H14ClNO/c12-10-3-1-9(2-4-10)7-13-6-5-11(14)8-13/h1-4,11,14H,5-8H2 . This code provides a specific string of characters that represents the molecular structure of the compound.Chemical Reactions Analysis

Specific chemical reactions involving “1-(4-Chlorobenzyl)pyrrolidin-3-ol” are not available in the current data. Chemical reactions can vary widely depending on the conditions and the presence of other reactants .Physical And Chemical Properties Analysis

The compound “1-(4-Chlorobenzyl)pyrrolidin-3-ol” is expected to be sealed in dry conditions at a temperature between 2-8°C .Wissenschaftliche Forschungsanwendungen

Applications in Organic Synthesis and Medicinal Chemistry

1-(4-Chlorobenzyl)pyrrolidin-3-ol has been explored in various scientific research contexts, particularly in organic synthesis and medicinal chemistry. The compound has shown potential in the synthesis of intercalating nucleic acids (INAs), with the incorporation of an azasugar moiety into oligodeoxynucleotides inducing a slight destabilization of INA-DNA duplexes. This finding suggests its utility in nucleic acid research and potential therapeutic applications (Filichev & Pedersen, 2003).

Role in Cycloaddition Reactions

The compound has been investigated in the context of cycloaddition reactions, which are fundamental in the synthesis of various organic compounds. Research has shown that pyrrolidines, including derivatives of 1-(4-Chlorobenzyl)pyrrolidin-3-ol, can be synthesized through [3+2] cycloaddition, leading to compounds with potential applications in industry, such as dyes or agrochemical substances (Żmigrodzka et al., 2022).

Inhibition of Heme Oxygenase-2 Activity

Another significant application of this compound is in the selective inhibition of heme oxygenase-2 activity. Analogues of 1-(4-Chlorobenzyl)pyrrolidin-3-ol, such as clemizole, have been synthesized and evaluated as inhibitors, demonstrating potent and selective inhibition of the HO-2 isozyme. This research opens avenues for potential pharmacological and therapeutic applications, especially in targeting specific enzymes (Vlahakis et al., 2013).

Use in NMR Spectroscopy and Organocatalysis

1-(4-Chlorobenzyl)pyrrolidin-3-ol derivatives have been utilized in nuclear magnetic resonance (NMR) spectroscopy studies, aiding in understanding the structural and mechanistic aspects of chemical reactions. These studies contribute to the broader field of organocatalysis, which is pivotal in the development of asymmetric synthesis methods (Yan-fang, 2008).

Safety And Hazards

The compound is classified under the GHS07 category, with a signal word of "Warning" . Hazard statements include H315 (Causes skin irritation) and H319 (Causes serious eye irritation) . Precautionary statements include P264 (Wash thoroughly after handling), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P302+P352 (IF ON SKIN: Wash with plenty of water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), P332+P313 (If skin irritation occurs: Get medical advice/attention), P337+P313 (If eye irritation persists: Get medical advice/attention), and P362 (Take off contaminated clothing and wash it before reuse) .

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

1-[(4-chlorophenyl)methyl]pyrrolidin-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14ClNO/c12-10-3-1-9(2-4-10)7-13-6-5-11(14)8-13/h1-4,11,14H,5-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVBPYTSZAGPUJC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1O)CC2=CC=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-Chlorobenzyl)pyrrolidin-3-ol | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Spiro[3.4]octane-2-carboxylic acid](/img/structure/B1371473.png)

![2-Chloro-4-fluoro-1H-benzo[d]imidazole](/img/structure/B1371481.png)